3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:
- 2-((4-(Trifluoromethyl)benzyl)thio) group: The trifluoromethyl (CF₃) moiety confers high lipophilicity and metabolic stability, while the benzylthio linker may influence binding affinity.
- 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: The partially saturated thienopyrimidine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
The compound’s molecular formula is C₂₁H₁₅F₃N₃O₃S₂, with a molecular weight of 502.48 g/mol.
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S2/c21-20(22,23)13-3-1-12(2-4-13)11-31-19-24-16-9-10-30-17(16)18(27)25(19)14-5-7-15(8-6-14)26(28)29/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSOTSIDGLJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 503.5 g/mol. The structural features include:
- A nitrophenyl group, which is known to enhance biological activity through electron-withdrawing effects.
- A trifluoromethylbenzylthio moiety that increases lipophilicity and stability.
These functional groups contribute to the compound's unique chemical properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitrophenyl and trifluoromethyl groups are believed to enhance binding affinity, which may lead to:
- Inhibition or activation of certain enzymes.
- Modulation of receptor activity.
This interaction can result in various pharmacological effects, including anti-inflammatory and anticancer activities.
Biological Activities
Research has indicated that derivatives of this compound may exhibit significant biological activities, including:
-
Anticancer Activity
- The compound has shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Studies suggest that it may induce apoptosis in cancer cells through caspase activation.
-
Anti-inflammatory Effects
- The presence of the nitrophenyl group may contribute to anti-inflammatory properties by modulating inflammatory cytokine production.
- Experimental models have demonstrated reduced inflammation markers upon treatment with this compound.
-
Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes relevant in disease mechanisms, including kinases involved in cancer progression.
Case Studies
Several studies have investigated the biological activity of similar compounds within the thieno[3,2-d]pyrimidine class:
- Study 1: A derivative with a similar structure was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
- Study 2: Another study focused on the anti-inflammatory effects of related compounds in murine models of arthritis. The treated groups exhibited lower levels of inflammatory markers compared to controls.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.5 g/mol |
| IUPAC Name | 3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
| Biological Activity | Effect |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces inflammatory markers |
| Enzyme Inhibition | Inhibits specific kinases |
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 2-[(4-methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (referred to as Compound A), a close structural analogue documented in ECHEMI (2022) .
| Parameter | Target Compound | Compound A |
|---|---|---|
| Substituent at Position 2 | 4-(Trifluoromethyl)benzylthio (CF₃-C₆H₄-CH₂-S-) | 4-Methylbenzylthio (CH₃-C₆H₄-CH₂-S-) |
| Molecular Formula | C₂₁H₁₅F₃N₃O₃S₂ | C₂₁H₁₈N₃O₃S₂ |
| Molecular Weight | 502.48 g/mol | 424.51 g/mol |
| Key Functional Groups | Nitro (NO₂), Trifluoromethyl (CF₃) | Nitro (NO₂), Methyl (CH₃) |
Physicochemical and Electronic Properties
- Lipophilicity : The CF₃ group in the target compound increases logP compared to Compound A’s CH₃ group, enhancing membrane permeability .
- Electron Effects: The CF₃ group is strongly electron-withdrawing, altering electron density across the thienopyrimidine core, which may modulate binding to enzymes or receptors.
- Steric Considerations : The bulkier CF₃ substituent may restrict conformational flexibility compared to CH₃, impacting target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
